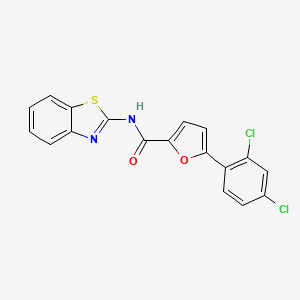![molecular formula C21H34N2O2S B6048841 1-[cyclohexyl(methyl)amino]-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6048841.png)
1-[cyclohexyl(methyl)amino]-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[cyclohexyl(methyl)amino]-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol, commonly known as CGP 12177, is a beta-adrenergic receptor antagonist that has been extensively studied in scientific research. It was first synthesized in the 1970s by the pharmaceutical company Ciba-Geigy and has since been used in a variety of applications.
作用機序
CGP 12177 acts as a competitive antagonist at beta-adrenergic receptors, specifically the beta-1 and beta-2 subtypes. By binding to these receptors, CGP 12177 blocks the actions of endogenous catecholamines such as epinephrine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of CGP 12177 are dependent on the specific beta-adrenergic receptor subtype that it interacts with. In general, CGP 12177 has been shown to decrease heart rate and contractility, reduce blood pressure, and cause bronchodilation.
実験室実験の利点と制限
One advantage of using CGP 12177 in lab experiments is its well-characterized mechanism of action and specificity for beta-adrenergic receptors. However, one limitation is that it may not accurately reflect the effects of endogenous catecholamines in vivo.
将来の方向性
There are several future directions for research involving CGP 12177. One area of focus is the development of more selective beta-adrenergic receptor antagonists that can target specific subtypes. Another area of interest is the use of CGP 12177 as a tool to study the role of beta-adrenergic receptors in various disease states, such as heart failure and asthma. Additionally, there is potential for the development of novel drugs based on the structure of CGP 12177.
合成法
The synthesis of CGP 12177 involves several steps, including the reaction of 3-(4-thiomorpholinylmethyl)phenol with 1-chloro-2-propanol to form 3-(4-thiomorpholinylmethyl)-2-propanol. This intermediate is then reacted with cyclohexylmethylamine to form the final product, CGP 12177.
科学的研究の応用
CGP 12177 has been used in a variety of scientific research applications, including studies on beta-adrenergic receptors, cardiovascular function, and the central nervous system. It has been used as a tool to study the structure and function of beta-adrenergic receptors and their role in various physiological processes.
特性
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2S/c1-22(19-7-3-2-4-8-19)16-20(24)17-25-21-9-5-6-18(14-21)15-23-10-12-26-13-11-23/h5-6,9,14,19-20,24H,2-4,7-8,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPQGZPTENDVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)CN2CCSCC2)O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6048773.png)
![2-cyclopropyl-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6048781.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(2-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B6048792.png)
![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B6048802.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6048806.png)
![ethyl 2-[(4-methoxy-2-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B6048812.png)
![4-(3-{[({4-[chloro(difluoro)methoxy]phenyl}amino)(ethylimino)methyl]thio}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B6048816.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B6048834.png)
![7-(4-chlorophenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6048838.png)
![(1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)(3-pyridinyl)methanone](/img/structure/B6048847.png)
![N-(3-bromophenyl)-5-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B6048849.png)
![8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6048855.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6048860.png)